molecular formula C15H20N6O2S B3802885 2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}acetamide

2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}acetamide

Cat. No.: B3802885
M. Wt: 348.4 g/mol
InChI Key: NVYVBKVPYUEKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of benzoxazepine, which is a seven-membered heterocyclic compound containing a benzene ring fused to an oxazepine ring . It also contains a tetrazole group, which is a five-membered ring containing four nitrogen atoms and one carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The benzoxazepine portion of the molecule would likely contribute significant aromatic character, while the tetrazole ring would likely be polar due to the presence of multiple nitrogen atoms .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzoxazepines and tetrazoles are known to participate in a variety of chemical reactions. Benzoxazepines, for example, can undergo electrophilic aromatic substitution reactions . Tetrazoles can act as nucleophiles in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. The presence of multiple heteroatoms (oxygen and nitrogen) could result in the compound having significant polarity .

Future Directions

The synthesis and study of complex heterocyclic compounds like this one is an active area of research in medicinal chemistry . Future work could involve the synthesis of similar compounds and the investigation of their biological activity.

Properties

IUPAC Name

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2S/c1-20-15(17-18-19-20)24-9-6-16-14(22)11-21-7-8-23-13-5-3-2-4-12(13)10-21/h2-5H,6-11H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYVBKVPYUEKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCCNC(=O)CN2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}acetamide
Reactant of Route 3
Reactant of Route 3
2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}acetamide
Reactant of Route 4
Reactant of Route 4
2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}acetamide
Reactant of Route 5
Reactant of Route 5
2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}acetamide
Reactant of Route 6
Reactant of Route 6
2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.